Hexamethylacetone

Organometallic Chemistry Reaction Selectivity Steric Effects

Hexamethylacetone (CAS 815-24-7), also systematically referred to as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone , is a branched, symmetric ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol. It is a colorless liquid at ambient temperature, characterized by its exceptionally high steric hindrance around the carbonyl group.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 815-24-7
Cat. No. B1294621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethylacetone
CAS815-24-7
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(C)(C)C
InChIInChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3
InChIKeyUIQGEWJEWJMQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethylacetone (CAS 815-24-7) for Research & Industrial Sourcing: Procurement Specifications & Technical Profile


Hexamethylacetone (CAS 815-24-7), also systematically referred to as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone [1], is a branched, symmetric ketone with the molecular formula C9H18O and a molecular weight of 142.24 g/mol [2]. It is a colorless liquid at ambient temperature, characterized by its exceptionally high steric hindrance around the carbonyl group . This steric bulk is a defining feature that governs its physical properties, such as a boiling point of 152-153 °C and a density of 0.824 g/mL at 25 °C , and, most critically, its unique and highly selective chemical reactivity [3].

Sourcing Hexamethylacetone (CAS 815-24-7): Why Generic Ketone Substitution Is Not Feasible


Simple substitution of hexamethylacetone with a common, less hindered ketone like acetone or methyl tert-butyl ketone is not possible for applications requiring its specific steric profile [1]. The extreme steric congestion from its two tert-butyl groups fundamentally alters reaction pathways, often preventing standard nucleophilic additions and instead promoting unique mechanistic outcomes like β-hydride elimination or reduction [2]. The quantitative evidence below details these performance differentiators, underscoring the necessity of this specific compound for specialized applications [3].

Hexamethylacetone (815-24-7) Technical Evidence Guide: Comparative Performance Data for Procurement Decisions


Comparative Reactivity with Alkyllithiums: A Reversal of Chemoselectivity via Steric Shielding

Hexamethylacetone's extreme steric hindrance fundamentally alters its reaction mechanism with alkyllithium reagents. In reactions with sec-butyllithium, the outcome can be fully reversed. Without a sterically demanding ligand, the standard nucleophilic addition occurs exclusively [1]. However, with hexamethylacetone, the addition of the ligand PMDTA triggers a >90% selectivity for a lithium hydride transfer reaction instead of addition [2]. This demonstrates the compound's utility as a mechanistic probe and a selective substrate for generating lithium hydride, a reactivity profile not accessible with less hindered ketones [3].

Organometallic Chemistry Reaction Selectivity Steric Effects

Oxidation Resistance: Quantifying Superior Chemical Stability Compared to Less Hindered Analogs

The steric shielding of the carbonyl group in hexamethylacetone imparts remarkable resistance to oxidation. In a direct comparative study, hexamethylacetone showed no detectable oxidation after 6.5 hours of exposure to the strong oxidizing agent potassium permanganate in boiling pyridine [1]. This contrasts with the behavior of more accessible ketones, which are known to undergo oxidation under such conditions .

Oxidative Stability Material Durability Shelf-Life

Rate of Acid-Catalyzed Rearrangement: A First-Order Kinetic Benchmark for Predictive Process Chemistry

The acid-catalyzed rearrangement of hexamethylacetone is a well-characterized, first-order process with defined kinetics, making it a valuable model system [1]. The reaction rate is directly dependent on acid concentration, with the half-life for rearrangement varying from 40 minutes in 96% sulfuric acid to 176 minutes in 83.6% acid [2]. This kinetic data provides a quantitative baseline for process optimization and mechanistic studies that is not available for more common, less structurally defined ketones [3].

Reaction Kinetics Process Chemistry Mechanistic Studies

Comparative Reactivity with Bridgehead Organolithiums: High Yield in Sterically Demanding C-C Bond Formation

Hexamethylacetone is a superior substrate for condensation reactions with sterically bulky nucleophiles. In a direct comparison, its reaction with 3,5,7-trimethyl-1-adamanty-lithium in pentane produced the corresponding tertiary alcohol in a 72% yield [1]. This performance is significantly better than with 1-adamanty-lithium in a mixed solvent, which yielded only 40% [2]. This demonstrates its suitability for constructing highly congested carbon frameworks, where less hindered ketones would be prone to unwanted side reactions [3].

Organometallic Synthesis C-C Bond Formation Sterically Hindered Substrates

Key Application Scenarios for Hexamethylacetone (815-24-7) in Advanced R&D and Specialty Synthesis


Mechanistic Probe for Fundamental Organometallic Chemistry Research

Hexamethylacetone is an ideal substrate for investigating the mechanisms of organolithium and organozincate reactions. Its extreme steric profile, as evidenced by the >90% reversal in reaction selectivity with sec-butyllithium/PMDTA [1], allows researchers to isolate and study specific reaction pathways like β-hydride elimination and lithium hydride transfer that are obscured in reactions of unhindered ketones [2]. This makes it an essential tool for academic and industrial labs focused on reaction development and catalysis.

Synthesis of Highly Sterically Crowded Alcohols and Advanced Intermediates

Due to its ability to accommodate bulky nucleophiles, hexamethylacetone is a premier starting material for synthesizing challenging tertiary alcohols, such as di-tert-butyladamantylcarbinol . The documented 72% yield with a bulky adamantyl-lithium reagent [3] confirms its superiority over less-hindered ketones for constructing these highly congested molecular frameworks, which are valuable building blocks in specialty chemical and materials science.

Model Substrate for Kinetic Studies and Process Development

The well-characterized, first-order kinetics of its acid-catalyzed rearrangement [4] make hexamethylacetone a reliable benchmark substrate. The ability to precisely predict its half-life (e.g., 40 min in 96% H2SO4 vs. 176 min in 83.6% H2SO4 [5]) allows process chemists to use it as a standard for validating new reactor setups, optimizing reaction parameters, and developing kinetic models for more complex systems.

Investigations Requiring High Oxidative Stability

In applications where a ketone functionality must withstand harsh oxidative conditions, hexamethylacetone's documented stability—no oxidation after 6.5 hours with KMnO4 in boiling pyridine [6]—is a critical differentiator. This property makes it a component of choice for formulating durable materials, specialty coatings, or for use as an inert solvent/reagent in oxidation-prone environments where standard ketones would quickly degrade.

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